Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride
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Overview
Description
“Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name methyl 5-amino-2-pyrazinecarboxylate hydrochloride
. It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” can be represented by the InChI code1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Coordination Chemistry and Solar Energy Conversion Studies
Methyl 5-methylpyrazine-2-carboxylate serves as an intermediate compound in the synthesis of 5,50-dimethyl-2,20-bipyrazine derivatives. These derivatives are used to coordinate with transition metals, particularly in solar energy conversion studies . The compound’s structure allows it to form stable complexes with metal ions, making it valuable for investigating energy conversion mechanisms.
Metal-Organic Frameworks (MOFs)
MOFs are porous materials composed of metal ions or clusters connected by organic ligands. Methyl 5-methylpyrazine-2-carboxylate can be incorporated into MOFs due to its ability to form coordination bonds with metal centers. Researchers have explored its use in constructing MOFs with specific properties, such as gas storage, catalysis, and drug delivery .
Biological Applications
While limited information exists, the compound’s structural features suggest potential biological applications. Researchers have synthesized hydrazones based on pyrazine carbohydrazide, starting from 5-methylpyrazine-2-carboxylic acid. These hydrazones may exhibit interesting biological activities, although further studies are needed to explore their potential as antimicrobial agents or enzyme inhibitors .
Crystal Engineering
The crystal structure of Methyl 5-methylpyrazine-2-carboxylate reveals its hydrogen bonding patterns. These interactions play a crucial role in determining crystal packing and stability. Understanding these crystal structures aids in designing new materials with desired properties, such as improved solubility, mechanical strength, or optical behavior .
Computational Chemistry and Simulation
Researchers use computational tools (e.g., Amber, GROMACS, Avogadro) to simulate molecular behavior. Methyl 5-methylpyrazine-2-carboxylate can be included in simulations to study its interactions with other molecules, solvent effects, and electronic properties. Such studies provide insights into its behavior under different conditions .
Mechanism of Action
Target of Action
Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride is a class of important organic intermediates It’s known that similar compounds are used in the preparation of nmda receptors .
Mode of Action
It’s known that the raw material reacts with substituted amino reagents to form 5-substituted aminopyrazine-2-formate . This suggests that the compound may interact with its targets through amination reactions.
Biochemical Pathways
The compound is known to be an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical synthesis pathways.
Pharmacokinetics
Its molecular weight is 20363 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As an intermediate, it likely contributes to the synthesis of other compounds, potentially influencing their biological effects .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that temperature and light exposure may affect its stability.
properties
IUPAC Name |
methyl 5-(aminomethyl)pyrazine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-9-5(2-8)3-10-6;/h3-4H,2,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLANIJRJDKDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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